molecular formula C7H9BrClN3 B13673882 5-Bromo-6-methylpicolinimidamide hydrochloride

5-Bromo-6-methylpicolinimidamide hydrochloride

Cat. No.: B13673882
M. Wt: 250.52 g/mol
InChI Key: FKXHXEAYFWJQPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpicolinimidamide hydrochloride typically involves the bromination of 6-methylpicolinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at a low temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylpicolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamides, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

5-Bromo-6-methylpicolinimidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methoxypicolinimidamide hydrochloride
  • 5-Bromo-3-methylpicolinimidamide hydrochloride
  • 5-Bromo-6-chloropicolinimidamide hydrochloride

Uniqueness

5-Bromo-6-methylpicolinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

5-bromo-6-methylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8BrN3.ClH/c1-4-5(8)2-3-6(11-4)7(9)10;/h2-3H,1H3,(H3,9,10);1H

InChI Key

FKXHXEAYFWJQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=N)N)Br.Cl

Origin of Product

United States

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